molecular formula C20H25N5O2 B275886 N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

Numéro de catalogue B275886
Poids moléculaire: 367.4 g/mol
Clé InChI: RXIFCLWCLQLAHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine (abbreviated as TAK-659) is a chemical compound that belongs to the class of kinase inhibitors. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in apoptosis and growth inhibition of B-cells.
Biochemical and physiological effects:
N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been shown to induce apoptosis and growth inhibition of B-cells in vitro and in vivo. In preclinical studies, N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also been shown to reduce tumor burden and prolong survival in mouse models of CLL and NHL. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which supports its potential as an orally administered drug for the treatment of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also shown synergistic effects when combined with other drugs, which may enhance its therapeutic efficacy. However, one limitation of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine in humans.

Orientations Futures

There are several potential future directions for the development of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has shown synergistic effects when combined with other drugs, such as venetoclax and ibrutinib. Further studies are needed to identify optimal drug combinations and dosing regimens.
3. Biomarker identification: Biomarkers that predict response to N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may help identify patients who are most likely to benefit from treatment and optimize dosing regimens.
4. Mechanism of resistance: Further studies are needed to identify mechanisms of resistance to N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine and develop strategies to overcome resistance.
5. Other indications: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may have potential as a therapeutic agent for other diseases that involve B-cell receptor signaling, such as autoimmune disorders and graft-versus-host disease. Further studies are needed to evaluate its efficacy in these indications.

Méthodes De Synthèse

The synthesis of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves several steps, including the preparation of the key intermediate 3-ethoxy-4-(hydroxymethyl)benzaldehyde, which is then converted into the final product through a series of reactions involving tert-butylamine, 1-phenyl-1H-tetrazole-5-thiol, and other reagents. The synthesis of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2015051661A1).

Applications De Recherche Scientifique

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro and in vivo studies have demonstrated that N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine selectively inhibits BTK and suppresses B-cell receptor signaling, leading to apoptosis and growth inhibition of B-cells. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also shown synergistic effects when combined with other drugs, such as venetoclax and ibrutinib, in preclinical studies. These findings suggest that N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may have potential as a single agent or in combination therapy for the treatment of B-cell malignancies.

Propriétés

Formule moléculaire

C20H25N5O2

Poids moléculaire

367.4 g/mol

Nom IUPAC

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C20H25N5O2/c1-5-26-18-13-15(14-21-20(2,3)4)11-12-17(18)27-19-22-23-24-25(19)16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3

Clé InChI

RXIFCLWCLQLAHW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OC2=NN=NN2C3=CC=CC=C3

SMILES canonique

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OC2=NN=NN2C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.